molecular formula C16H15FN2OS2 B2660536 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851800-22-1

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone

Cat. No.: B2660536
CAS No.: 851800-22-1
M. Wt: 334.43
InChI Key: XLRAAAUHYUOJJJ-UHFFFAOYSA-N
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Description

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a useful research compound. Its molecular formula is C16H15FN2OS2 and its molecular weight is 334.43. The purity is usually 95%.
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Biological Activity

The compound 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16F1N2S2C_{15}H_{16}F_{1}N_{2}S_{2} with a molecular weight of approximately 308.42 g/mol. The presence of a fluorophenyl group and an imidazole ring suggests that it may interact with biological targets such as enzymes or receptors.

Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms:

  • Receptor Modulation : The imidazole ring may facilitate interactions with GABA-A receptors, acting as positive allosteric modulators (PAMs) .
  • Enzyme Inhibition : The sulfur-containing moieties can influence enzyme activity by binding to active sites, potentially inhibiting pathways critical for disease progression .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing thiophene and imidazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
Compound A3.125Effective against Staphylococcus aureus
Compound B6.25Effective against Escherichia coli

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels, suggesting a potential therapeutic window .

Case Studies

  • Case Study on GABA-A Receptor Modulation : A study demonstrated that compounds structurally similar to the target molecule acted as PAMs for GABA-A receptors, enhancing neurotransmission in neuronal cultures. This suggests potential applications in treating anxiety and depression .
  • Antimicrobial Efficacy : Another investigation into derivatives of the compound found that they exhibited potent antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by:

  • Substitution Patterns : The position and type of substituents on the imidazole and thiophene rings significantly affect potency.
  • Fluorine Substitution : The presence of fluorine enhances metabolic stability and receptor affinity, which is critical for drug efficacy .

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c17-13-5-3-12(4-6-13)11-22-16-18-7-8-19(16)15(20)10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRAAAUHYUOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328590
Record name 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851800-22-1
Record name 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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